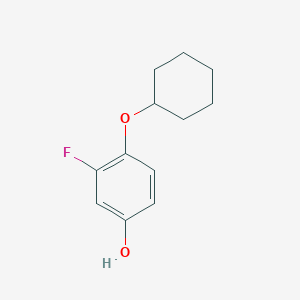
4-(Cyclohexylmethyl)-3-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylmethyl)-3-hydroxybenzamide is an organic compound characterized by a benzamide core substituted with a cyclohexylmethyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-3-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-hydroxybenzoic acid and cyclohexylmethyl chloride.
Esterification: The 3-hydroxybenzoic acid is first esterified using an appropriate alcohol and acid catalyst to form the corresponding ester.
Substitution Reaction: The ester is then subjected to a nucleophilic substitution reaction with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide to introduce the cyclohexylmethyl group.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohexylmethyl)-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group yields 4-(Cyclohexylmethyl)-3-benzoylbenzamide.
Reduction: Reduction of the benzamide group yields 4-(Cyclohexylmethyl)-3-hydroxybenzylamine.
Substitution: Substitution of the hydroxyl group can yield various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(Cyclohexylmethyl)-3-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylmethyl)-3-hydroxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Cyclohexylmethyl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
4-(Cyclohexylmethyl)-3-aminobenzamide: Contains an amino group instead of a hydroxyl group.
Uniqueness
4-(Cyclohexylmethyl)-3-hydroxybenzamide is unique due to the presence of both a cyclohexylmethyl group and a hydroxyl group, which confer distinct chemical properties and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
4-(cyclohexylmethyl)-3-hydroxybenzamide |
InChI |
InChI=1S/C14H19NO2/c15-14(17)12-7-6-11(13(16)9-12)8-10-4-2-1-3-5-10/h6-7,9-10,16H,1-5,8H2,(H2,15,17) |
Clé InChI |
RVAULGFVSUGCEF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=C(C=C(C=C2)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)


![1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847938.png)




